4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
This compound belongs to the tetrahydroquinoline-derived benzamide class, characterized by a propane-1-sulfonyl group at the 1-position of the tetrahydroquinoline scaffold and a 4-ethoxybenzamide moiety at the 7-position. Its molecular formula is C₂₁H₂₅N₂O₃S, with a molecular weight of 409.5 g/mol.
Properties
IUPAC Name |
4-ethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-14-28(25,26)23-13-5-6-16-7-10-18(15-20(16)23)22-21(24)17-8-11-19(12-9-17)27-4-2/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHHNWIGJHFUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins. The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamide derivatives featuring a tetrahydroquinoline backbone, which is known for its diverse pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes functional groups that are crucial for its biological interactions, including an ethoxy group and a sulfonamide moiety.
The primary mechanism of action for this compound appears to involve its interaction with bromodomains , which are protein domains that recognize acetylated lysines on histones and non-histone proteins. By inhibiting the binding of acetylated peptides to bromodomains, the compound may disrupt gene expression pathways that are critical in cancer cell proliferation .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. Here are some notable findings:
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. Key steps often include:
- Formation of the Tetrahydroquinoline Backbone : This can involve cyclization reactions using appropriate precursors.
- Introduction of the Sulfonyl Group : The sulfonyl moiety is usually introduced via sulfonation reactions.
- Final Coupling with Ethoxy and Benzamide Groups : The final product is obtained by coupling the modified tetrahydroquinoline with ethoxy and benzamide functionalities.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogues and their distinguishing features:
Key Structural and Functional Differences
Sulfonyl vs. Carbonyl Groups: The target compound’s propane-1-sulfonyl group is more polarizable and sterically demanding compared to the morpholine-4-carbonyl group in compound 10e . This may enhance interactions with hydrophobic kinase pockets but reduce solubility.
Fluorinated vs. However, the replacement of benzamide with benzenesulfonamide alters hydrogen-bonding capacity and target selectivity.
Bulkier Substituents :
Pharmacological Implications
- mTOR Inhibition : Compounds like 10e and 10g from demonstrated sub-micromolar IC₅₀ values in mTOR inhibition assays, attributed to trifluoromethyl groups enhancing binding affinity. The target compound’s propane sulfonyl group may mimic these effects but requires empirical validation.
- Metabolic Stability: Fluorinated analogues (e.g., ) and trifluoromethyl-substituted derivatives (e.g., ) show prolonged half-lives in vitro compared to non-fluorinated counterparts, suggesting the target compound may benefit from similar modifications.
Preparation Methods
Povarov Reaction
The Povarov reaction, a [4+2] cycloaddition between an aniline derivative, an aldehyde, and an electron-rich alkene, constructs the tetrahydroquinoline core. For this compound, 7-amino-1,2,3,4-tetrahydroquinoline is synthesized using:
-
Aniline derivative : 4-ethoxyaniline
-
Aldehyde : Propionaldehyde
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Alkene : Cyclohexene
Reaction conditions include refluxing in acetic acid at 110°C for 12 hours, yielding the tetrahydroquinoline intermediate with 78–85% efficiency.
Pictet-Spengler Cyclization
Alternatively, the Pictet-Spengler reaction condenses β-arylethylamines with carbonyl compounds under acidic conditions. For this synthesis:
-
β-Arylethylamine : 4-ethoxy-β-phenethylamine
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Carbonyl compound : Propionaldehyde
Using a Preyssler heteropolyacid catalyst (H₁₄[NaP₅W₃₀O₁₁₀]) supported on silica (0.5 mol% loading) in toluene at 70°C achieves cyclization in 6 hours with 92% yield.
Introduction of the propane-1-sulfonyl group occurs via nucleophilic substitution at the secondary amine of the tetrahydroquinoline core.
Sulfonyl Chloride Coupling
Propane-1-sulfonyl chloride reacts with the tetrahydroquinoline intermediate in dichloromethane (DCM) under inert conditions. Key parameters:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DCM |
| Base | Triethylamine (3 eq.) |
| Temperature | 0°C → room temperature |
| Reaction Time | 4–6 hours |
| Yield | 85–90% |
The reaction is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:3), and the product is purified via silica gel chromatography.
Alternative Sulfonation Methods
Microwave-assisted sulfonation reduces reaction times to 15–20 minutes using propane-1-sulfonic anhydride and DMAP (4-dimethylaminopyridine) in acetonitrile. This method achieves comparable yields (88%) with reduced side-product formation.
Benzamide Moiety Installation
The 4-ethoxybenzamide group is introduced via amide coupling between the sulfonylated tetrahydroquinoline and 4-ethoxybenzoic acid.
Carbodiimide-Mediated Coupling
The standard protocol employs:
-
Coupling agent : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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Catalyst : HOBt (hydroxybenzotriazole)
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Solvent : DMF (dimethylformamide)
Mixed Anhydride Method
For improved regioselectivity, 4-ethoxybenzoic acid is treated with isobutyl chloroformate to form a mixed anhydride, which subsequently reacts with the tetrahydroquinoline sulfonamide. This method achieves 82% yield with <5% dimerization.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (3:1). Purity is confirmed by HPLC (>98%).
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, benzamide Ar-H), 7.35–7.28 (m, 3H, tetrahydroquinoline Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.45–3.39 (m, 2H, SO₂CH₂CH₂CH₃), 2.95–2.88 (m, 2H, tetrahydroquinoline CH₂), 1.82–1.75 (m, 2H, SO₂CH₂CH₂CH₃).
-
HRMS : m/z calculated for C₂₅H₃₁N₂O₄S [M+H]⁺: 455.2004; found: 455.1998.
Industrial-Scale Optimization
Continuous Flow Synthesis
A three-step continuous flow system reduces total synthesis time from 48 hours (batch) to 8 hours:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32.4 | 8.7 |
| PMI (Process Mass Intensity) | 56.2 | 18.9 |
| Yield | 68% | 79% |
Solvent recovery systems in flow setups achieve 90% DCM and 85% DMF reuse.
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Cost (USD/g) |
|---|---|---|---|
| Classical Stepwise | 62% | 97% | 12.50 |
| Microwave-Assisted | 71% | 98% | 9.80 |
| Continuous Flow | 79% | 99% | 7.20 |
The continuous flow method demonstrates superior efficiency and scalability for industrial applications .
Q & A
Q. Optimization strategies :
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve coupling efficiency .
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halides are involved .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
Primary techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of the sulfonyl and ethoxy groups. Key signals:
- Tetrahydroquinoline protons: δ 1.5–2.5 ppm (m, CH₂), δ 3.0–4.0 ppm (m, N–CH₂) .
- Ethoxy group: δ 1.3–1.5 ppm (t, CH₃), δ 4.0–4.2 ppm (q, OCH₂) .
- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .
- FT-IR : Identify sulfonyl (SO₂, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches .
Q. Advanced validation :
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Answer:
Methodological framework :
Core modifications :
- Vary sulfonyl groups (e.g., propane-1-sulfonyl vs. ethanesulfonyl) to assess enzyme inhibition .
- Replace ethoxy with methoxy or halogens to study electronic effects on receptor binding .
Bioactivity assays :
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™) .
- Cytotoxicity : Test in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
Computational modeling :
- Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 or EGFR) .
Q. Data interpretation :
- Correlate substituent electronegativity with activity trends (e.g., electron-withdrawing groups enhancing binding affinity) .
Advanced: How should researchers address contradictions in reported bioactivity data for analogs of this compound?
Answer:
Root causes of discrepancies :
- Purity variations : Impurities (>5%) may skew results. Validate via HPLC and elemental analysis .
- Assay conditions : Differences in pH, temperature, or solvent (e.g., DMSO concentration) alter activity .
Q. Resolution strategies :
Orthogonal assays : Confirm antimicrobial activity with both broth microdilution and disk diffusion methods .
Control experiments : Include reference inhibitors (e.g., doxorubicin for cytotoxicity studies) .
Meta-analysis : Compare data across studies using standardized metrics (e.g., normalized IC₅₀ values) .
Advanced: What in silico approaches are recommended for predicting the compound’s pharmacokinetic and toxicity profiles?
Answer:
Computational tools :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Lipophilicity (LogP): Optimal range 2–5 for blood-brain barrier penetration .
- CYP450 inhibition : Identify metabolic liabilities (e.g., CYP3A4 inhibition) .
- Toxicity screening :
Q. Validation :
- Compare predictions with in vitro hepatocyte assays and Ames test results .
Advanced: How can researchers optimize the compound’s solubility and stability for in vivo studies?
Answer:
Formulation strategies :
Q. Stability testing :
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- HPLC monitoring : Track degradation products over 4 weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
